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molecular formula C9H6N2O5 B8799157 5-methoxy-7-nitro-1H-indole-2,3-dione

5-methoxy-7-nitro-1H-indole-2,3-dione

Cat. No. B8799157
M. Wt: 222.15 g/mol
InChI Key: KFNPBOSYECQAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

2-Hydroxyimino-N-(4-methoxy-2-nitro-phenyl)-acetamide (5 g, 22 mmol) was added portion wise to a hot solution of conc. H2SO4 (20 mL, 4 vol) at 60° C. After completion of the addition, temperature was raised to 80° C. and maintained the same for one hour. After completion of the reaction, the reaction mixture was poured on to the crushed ice and the resulting precipitate separated was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as brick red colored solid which was used directly for the next reaction.
Name
2-Hydroxyimino-N-(4-methoxy-2-nitro-phenyl)-acetamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[N+:15]([O-:17])=[O:16])=[O:5].[OH:18]S(O)(=O)=O>>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7](=[C:8]([N+:15]([O-:17])=[O:16])[CH:9]=1)[NH:6][C:4](=[O:5])[C:3]2=[O:18]

Inputs

Step One
Name
2-Hydroxyimino-N-(4-methoxy-2-nitro-phenyl)-acetamide
Quantity
5 g
Type
reactant
Smiles
ON=CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition, temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained the same for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the resulting precipitate separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (2-3 times)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(NC2=C(C1)[N+](=O)[O-])=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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